Bethanechol Chloride is a synthetic quaternary ammonium base derivative, parasympathomimetic Bethanechol is a slowly hydrolyzed muscarinic agonist with no nicotinic effects. Generally used to increase smooth muscle tone, Bethanechol is used to treat reflux esophagitis and to initiate urination after surgery, in urinary infections, or for enlarged prostate. It may cause hypotension, cardiac rate changes, and bronchial spasms. (NCI04)
A slowly hydrolyzing muscarinic agonist with no nicotinic effects. Bethanechol is generally used to increase smooth muscle tone, as in the GI tract following abdominal surgery or in urinary retention in the absence of obstruction. It may cause hypotension, HEART RATE changes, and BRONCHIAL SPASM.
See also: Bethanechol (has active moiety).
Bethanechol chloride
CAS No.: 590-63-6
Cat. No.: VC0521053
Molecular Formula: C7H17ClN2O2
Molecular Weight: 196.67 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 590-63-6 |
---|---|
Molecular Formula | C7H17ClN2O2 |
Molecular Weight | 196.67 g/mol |
IUPAC Name | 2-carbamoyloxypropyl(trimethyl)azanium;chloride |
Standard InChI | InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H |
Standard InChI Key | XXRMYXBSBOVVBH-UHFFFAOYSA-N |
SMILES | CC(C[N+](C)(C)C)OC(=O)N.[Cl-] |
Canonical SMILES | CC(C[N+](C)(C)C)OC(=O)N.[Cl-] |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties
Structural Characteristics
Bethanechol chloride (C₇H₁₇ClN₂O₂; molecular weight: 196.68 g/mol) features a quaternary ammonium group linked to a carbamate ester, rendering it resistant to hydrolysis by cholinesterases . Its IUPAC name, 2-[(aminocarbonyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride, reflects the beta-methyl substitution that enhances muscarinic selectivity . X-ray diffraction studies confirm a monoclinic crystal structure (space group P2₁/n) with unit cell dimensions a = 8.8749 Å, b = 16.4118 Å, c = 7.1373 Å, and β = 93.803° .
Table 1: Physicochemical Properties of Bethanechol Chloride
Property | Value | Source |
---|---|---|
Melting Point | 220°C | |
Solubility | 10 mg/mL in water | |
Chiral Centers | 1 | |
Partition Coefficient | LogP: -2.1 (hydrophilic) | |
Stability | Hygroscopic; degrades above 40°C |
Synthesis and Industrial Production
The synthesis involves reacting 1-(N,N,N-trimethylammonium)propan-2-ol with phosgene, followed by ammonolysis to form the carbamate ester . Industrial batches undergo purification via recrystallization from ethanol-water mixtures, yielding >99% purity as per USP standards .
Pharmacological Profile
Mechanism of Action
Bethanechol selectively activates M₃ muscarinic receptors in bladder detrusor and gastrointestinal smooth muscles, triggering Gq-protein-mediated phospholipase C activation . This increases intracellular Ca²⁺, inducing contractions without nicotinic effects . Its quaternary structure prevents blood-brain barrier penetration, minimizing central adverse effects .
Pharmacokinetics
-
Absorption: Oral bioavailability is ~5% due to poor GI absorption; subcutaneous administration achieves peak plasma concentrations in 15–30 minutes .
-
Metabolism: Minimal hepatic metabolism; 90% excreted unchanged in urine within 3 hours .
-
Half-Life: 0.7–1.2 hours (oral) vs. 0.5 hours (subcutaneous) .
Table 2: Dosage Regimens and Efficacy
Therapeutic Applications
Approved Indications
-
Urinary Retention: Postoperative/postpartum retention (70% efficacy in meta-analyses) .
-
Neurogenic Bladder: Increases detrusor pressure by 15–25 cm H₂O, reducing residual urine volume by 40–60% .
Off-Label Uses
-
Antidepressant-Induced Side Effects: Counteracts tricyclic antidepressant-induced urinary retention (response rate: 68% in retrospective studies) .
-
Radiation-Induced Xerostomia: Meta-analysis shows standardized mean difference (SMD) of 0.66 in saliva production post-radiotherapy .
Adverse Effects and Contraindications
Common Adverse Reactions
Contraindications
Recent Research and Clinical Trends
Radiation-Induced Salivary Dysfunction
A 2023 meta-analysis (n=170) demonstrated bethanechol’s efficacy in post-radiotherapy xerostomia:
Urologist Prescribing Patterns
A 2024 survey (n=630 urologists) revealed:
-
50.48% prescribe bethanechol as first-line for postoperative retention .
-
89.68% support sustained-release formulations for compliance .
Regulatory and Pharmaceutical Considerations
FDA Guidelines
-
Bioequivalence: AA-rated in Orange Book; in vitro dissolution testing suffices for generics .
-
Dosage Forms: Tablets (5–50 mg); subcutaneous solutions (5 mg/mL) .
Global Availability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume